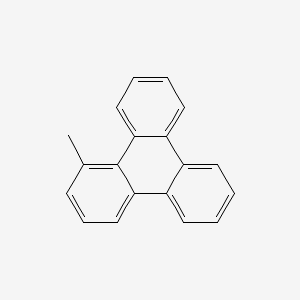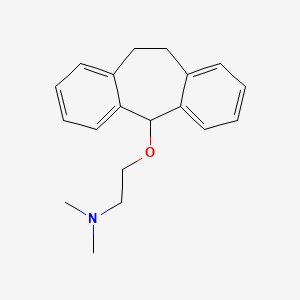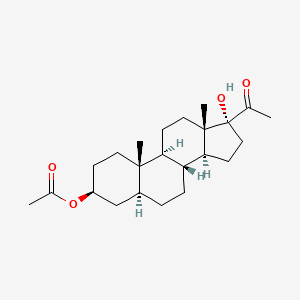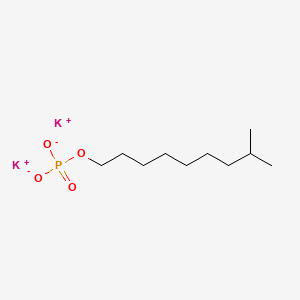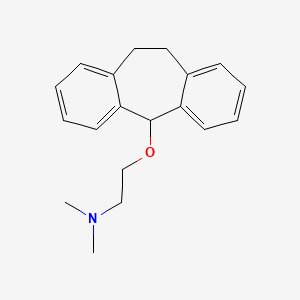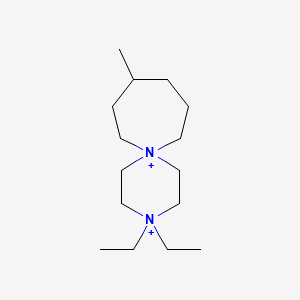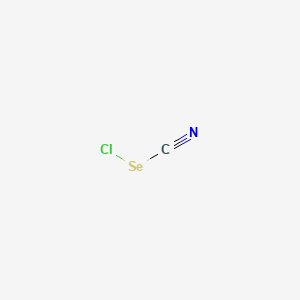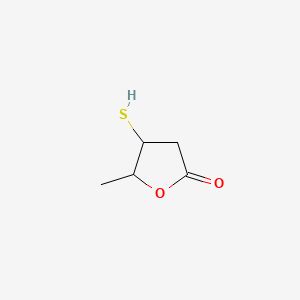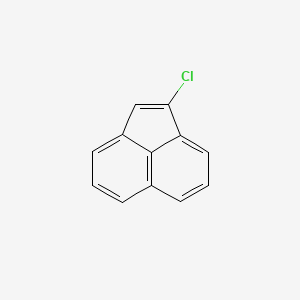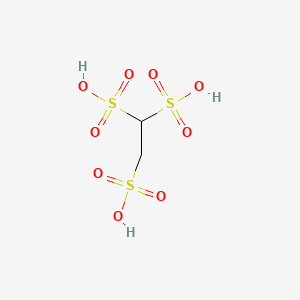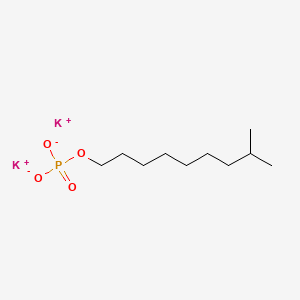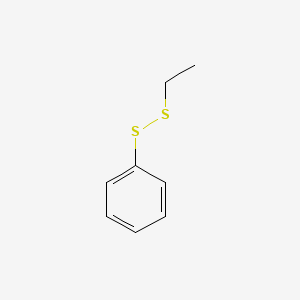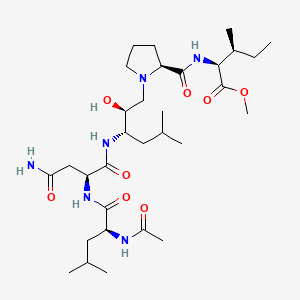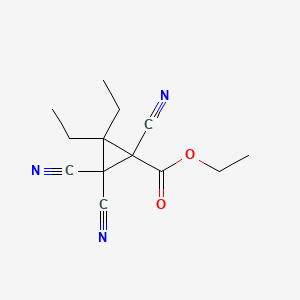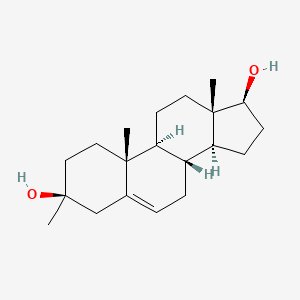
Androstenediol, methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androstenediol, methyl, also known as 17α-methylandrostenediol, is a synthetic derivative of androstenediol. It is a steroid hormone that plays a role in the biosynthesis of testosterone and estrogen. This compound is known for its anabolic and androgenic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the introduction of a methyl group at the 17α position of androstenediol. This can be achieved through chemical reactions involving methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Androstenediol, methyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of androstenediol, methyl involves its conversion to active metabolites such as testosterone and estrogen. These metabolites interact with androgen and estrogen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroidogenesis and receptors that mediate hormonal effects.
Comparison with Similar Compounds
Similar Compounds
Androstenediol: The parent compound, less potent in its anabolic and androgenic effects.
Androstenedione: Another precursor in testosterone biosynthesis, with distinct metabolic pathways.
Methandriol: A synthetic derivative with similar anabolic properties but different pharmacokinetics.
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol
Properties
CAS No. |
12041-79-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
KHLDXKQAXIZYBF-RBZZARIASA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
Canonical SMILES |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


